1,3,3-Trimethyl-2-(2-(2-methyl-3H-indol-3-yl)vinyl)-3H-indol-1-iumsulfate
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Overview
Description
1,3,3-Trimethyl-2-(2-(2-methyl-3H-indol-3-yl)vinyl)-3H-indol-1-iumsulfate is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-2-(2-(2-methyl-3H-indol-3-yl)vinyl)-3H-indol-1-iumsulfate typically involves multicomponent reactions (MCRs), which are known for their efficiency and sustainability . One common method involves the methylation of 1H-indole-3-aldehyde derivatives using dimethyl sulfate, followed by reaction with ethyl cyanoacetate and guanidine in the presence of a catalyst such as L-proline .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-2-(2-(2-methyl-3H-indol-3-yl)vinyl)-3H-indol-1-iumsulfate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen or the vinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce various indoline derivatives.
Scientific Research Applications
1,3,3-Trimethyl-2-(2-(2-methyl-3H-indol-3-yl)vinyl)-3H-indol-1-iumsulfate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-2-(2-(2-methyl-3H-indol-3-yl)vinyl)-3H-indol-1-iumsulfate involves its interaction with various molecular targets and pathways. The indole nucleus can interact with enzymes, receptors, and other biomolecules, leading to diverse biological effects. For instance, it may inhibit specific enzymes involved in cancer cell proliferation or modulate inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for many indole derivatives with similar biological activities.
2,3,3-Trimethylindolenine: Another indole derivative used in dye synthesis.
Uniqueness
1,3,3-Trimethyl-2-(2-(2-methyl-3H-indol-3-yl)vinyl)-3H-indol-1-iumsulfate stands out due to its unique structure, which allows for specific interactions with biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C44H46N4O4S |
---|---|
Molecular Weight |
726.9 g/mol |
IUPAC Name |
1,3,3-trimethyl-2-[(E)-2-(2-methyl-3H-indol-3-yl)ethenyl]indol-1-ium;sulfate |
InChI |
InChI=1S/2C22H23N2.H2O4S/c2*1-15-16(17-9-5-7-11-19(17)23-15)13-14-21-22(2,3)18-10-6-8-12-20(18)24(21)4;1-5(2,3)4/h2*5-14,16H,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2/b2*14-13+; |
InChI Key |
OTDAXDIMRNJAFQ-FZHLCEHXSA-L |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C1/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)C.CC1=NC2=CC=CC=C2C1/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)C.[O-]S(=O)(=O)[O-] |
Canonical SMILES |
CC1=NC2=CC=CC=C2C1C=CC3=[N+](C4=CC=CC=C4C3(C)C)C.CC1=NC2=CC=CC=C2C1C=CC3=[N+](C4=CC=CC=C4C3(C)C)C.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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